

A Comparative Guide to Brij 35 and Digitonin: Which Detergent is Milder?

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Compound of Interest

Compound Name: PEG 23 lauryl ether

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For researchers, scientists, and drug development professionals, the selection of an appropriate detergent is a critical step in the isolation and characterization of membrane proteins. The ideal detergent must effectively solubilize the protein from the lipid bilayer while preserving its native structure and function. Among the vast array of available surfactants, Brij 35 and digitonin are two non-ionic detergents frequently employed for their mild characteristics. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to assist researchers in making an informed choice.

Both Brij 35 and digitonin are classified as mild, non-ionic detergents, meaning they can disrupt lipid-lipid and lipid-protein interactions without breaking the protein-protein interactions essential for maintaining a protein's functional state.^{[1][2][3]} However, their mechanisms of action and specific applications differ significantly, leading to one being considered milder in certain contexts.

Quantitative Data Summary

The physicochemical properties of a detergent, such as its Critical Micelle Concentration (CMC) and aggregation number, are crucial indicators of its behavior in solution and its potential impact on protein stability. A lower CMC indicates that fewer detergent molecules are required to form micelles and begin solubilizing membranes.

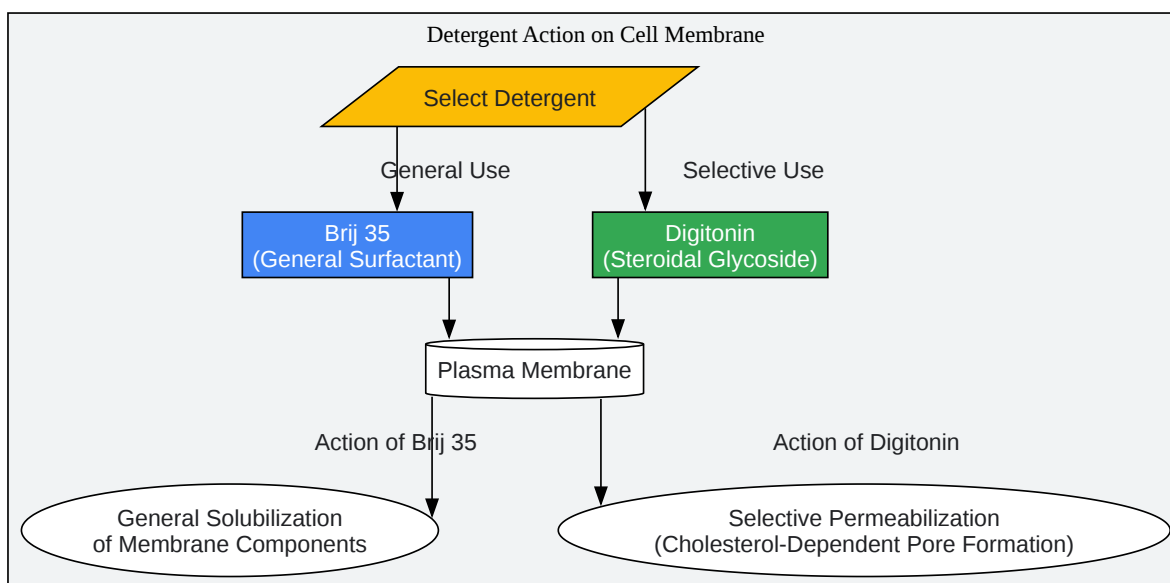
Property	Brij 35	Digitonin
Detergent Type	Non-ionic polyoxyethylene ether[2][4]	Non-ionic steroidal glycoside[1][5]
Molecular Weight (g/mol)	~1198 (average)[3][6]	~1229.3[5][6]
Critical Micelle Concentration (CMC)	0.09 mM (92 μ M)[3]	< 0.5 mM[1][7][8]
Aggregation Number	40[9]	60[1][7]
Micelle Molecular Weight (kDa)	~49[3]	~70-75[7][8]

Mechanism of Action and Mildness

The primary distinction between Brij 35 and digitonin lies in their mechanism of action. Brij 35 acts as a conventional non-ionic surfactant, partitioning into the membrane bilayer to solubilize proteins.[3] In contrast, digitonin exhibits a highly specific, cholesterol-dependent mechanism.

Digitonin is a natural glycoside extracted from the foxglove plant, *Digitalis purpurea*.[7] It selectively forms complexes with cholesterol and other β -hydroxysterols present in eukaryotic cell membranes.[5][10] This interaction creates pores in cholesterol-rich membranes, leading to their permeabilization.[1] Because organelle membranes (like those of mitochondria) have a much lower cholesterol content than the plasma membrane, digitonin can be used at specific concentrations to selectively lyse the outer cell membrane while leaving internal organelles intact.[1][5] This unique selectivity makes digitonin exceptionally mild for applications requiring the isolation of intact organelles or the separation of cytosolic from membrane-associated proteins.[5][11] It is known to break protein-lipid and lipid-lipid interactions but not protein-protein interactions, making it ideal for preserving large protein complexes.[1][12]

Brij 35 is a polyoxyethylene ether that does not exhibit this cholesterol specificity.[4] It is considered a good, general-purpose mild detergent well-suited for protein analysis because it typically does not denature or dissociate proteins.[2][4] Its low UV absorbance is an additional advantage for protocols that require UV monitoring of solubilized proteins. Studies have shown Brij 35 to be particularly effective in cell-free expression systems for producing soluble and stable G-protein coupled receptors (GPCRs).[13]



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Figure 1: Comparison of Brij 35 and Digitonin Mechanisms.

Experimental Protocols

The choice of detergent is ultimately validated by experimental outcomes. Below are representative protocols demonstrating the application of digitonin for selective fractionation and a general method for membrane protein solubilization applicable to Brij 35.

Protocol 1: Differential Detergent Fractionation (DDF) Using Digitonin

This method leverages digitonin's mild, cholesterol-dependent activity to separate cytosolic proteins from membrane and organellar proteins.^{[14][15]}

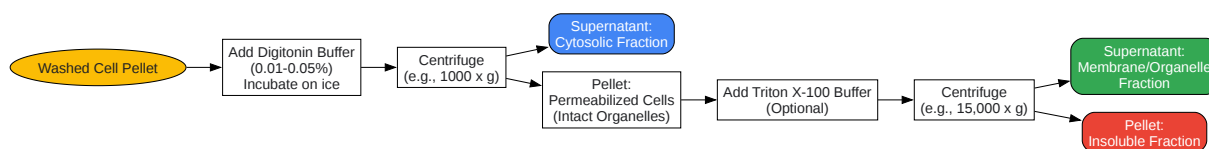
Objective: To isolate the cytosolic fraction from cultured cells while leaving organellar membranes intact.

Materials:

- Cultured cells (suspension or monolayer)
- Phosphate-buffered saline (PBS), ice-cold
- Digitonin Extraction Buffer: 0.01% - 0.05% (w/v) digitonin, 10 mM PIPES (pH 6.8), 300 mM sucrose, 100 mM NaCl, 3 mM MgCl₂, 5 mM EDTA. Note: The optimal digitonin concentration must be determined empirically for each cell type.[\[15\]](#)[\[16\]](#)
- Triton X-100 Extraction Buffer (for subsequent extraction of membrane proteins): 1% Triton X-100 in a suitable buffer.[\[14\]](#)
- Centrifuge and tubes

Methodology:

- Cell Preparation: Wash cells twice with ice-cold PBS to remove culture media. For suspension cells, pellet by centrifugation (e.g., 500 x g for 5 min).[\[14\]](#)
- Cytosolic Extraction: Add ice-cold Digitonin Extraction Buffer to the cell pellet (e.g., 5 volumes per gram of wet pellet) or monolayer (e.g., 1 mL per T25 flask).[\[14\]](#)
- Incubation: Incubate on ice with gentle agitation for 5-10 minutes. Monitor cell permeabilization via trypan blue exclusion to ensure 95-100% of cells are permeabilized.[\[14\]](#)
- Fraction Separation: Centrifuge the mixture (e.g., 1,000 x g for 5 min at 4°C) to pellet the permeabilized cells (containing intact organelles).[\[15\]](#)
- Collection: Carefully collect the supernatant, which contains the soluble cytosolic protein fraction. Store at -80°C for analysis.[\[14\]](#)
- Further Fractionation (Optional): The remaining cell pellet can be resuspended in a harsher detergent buffer (e.g., containing Triton X-100) to solubilize membrane and organellar proteins for further analysis.[\[14\]](#)[\[15\]](#)



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Figure 2: Workflow for Differential Detergent Fractionation.

Protocol 2: General Membrane Protein Solubilization with Brij 35

This protocol outlines a general procedure for screening detergents like Brij 35 to solubilize a target membrane protein.

Objective: To extract membrane proteins from isolated cell membranes in a soluble, stable form.

Materials:

- Isolated cell membranes
- Solubilization Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 10% glycerol, and varying concentrations of Brij 35 (e.g., 0.1% to 2.0% w/v).
- Ultracentrifuge

Methodology:

- **Buffer Preparation:** Prepare a series of solubilization buffers with different concentrations of Brij 35 to screen for optimal conditions.^[17]
- **Membrane Resuspension:** Resuspend the isolated membrane pellet in the prepared Brij 35 Solubilization Buffer to a final protein concentration of approximately 5-10 mg/mL.

- Solubilization: Incubate the suspension at 4°C for 1-2 hours with gentle, continuous mixing (e.g., on an end-over-end rotator).
- Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet non-solubilized membrane fragments and aggregated proteins.[17]
- Collection and Analysis: Carefully collect the supernatant, which contains the solubilized membrane proteins. Analyze the yield and integrity of the target protein using methods like SDS-PAGE, Western blotting, or functional assays.

Conclusion

Both Brij 35 and digitonin are valuable mild detergents for membrane protein research. However, the term "milder" is context-dependent.

Digitonin is arguably the milder detergent when the experimental goal is to preserve protein-protein interactions within large complexes or to selectively permeabilize the plasma membrane without disrupting internal organelles.[1][12] Its unique, cholesterol-dependent mechanism provides a level of gentle selectivity that is unmatched by general-purpose detergents. This makes it the superior choice for subcellular fractionation and the study of delicate protein complexes in their near-native state.

Brij 35 is a highly effective and versatile mild detergent for the general solubilization of membrane proteins.[2][4] It is particularly useful when the selective permeabilization offered by digitonin is not required. Its proven success in solubilizing functional GPCRs and its low UV absorbance make it a robust choice for a wide range of applications, from initial protein extraction to downstream biophysical characterization.[13]

Ultimately, the choice between Brij 35 and digitonin should be guided by the specific membrane system under investigation and the ultimate goals of the experiment. For maximum success, pilot experiments to screen for the optimal detergent and concentration are always recommended.

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References

- 1. biosynth.com [biosynth.com]
- 2. Brij® 35, 500 g, CAS No. 9002-92-0 | Detergents | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Brij® 35, 1 kg, CAS No. 9002-92-0 | Detergents | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]
- 5. agscientific.com [agscientific.com]
- 6. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 7. Digitonin - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Digitonin Clinisciences [clinisciences.com]
- 11. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 12. researchgate.net [researchgate.net]
- 13. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Differential Detergent Fractionation of Eukaryotic Cells - Creative Proteomics [creative-proteomics.com]
- 15. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Solubilization of Membrane Proteins [sigmaaldrich.com]
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